Octylguanidine monohydrochloride
Description
Properties
CAS No. |
69490-30-8 |
|---|---|
Molecular Formula |
C9H22ClN3 |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2-octylguanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H4,10,11,12);1H |
InChI Key |
DZONCCFWXXJBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=C(N)N.Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of Octylguanidine Monohydrochloride
Strategies for Octylguanidine (B1212739) Monohydrochloride Synthesis
The creation of octylguanidine monohydrochloride hinges on the effective formation of a C-N bond to construct the guanidine (B92328) functional group attached to an octyl chain.
The synthesis of N-alkylguanidines such as octylguanidine typically begins with primary amines and a guanylating agent. A common and direct pathway involves the reaction of octylamine (B49996) with a suitable guanidinylating reagent. nih.gov Alternatively, the synthesis can start with an octyl halide, such as octyl bromide, which reacts with guanidine or its derivatives. evitachem.com
Common guanylating agents used in organic synthesis include:
Cyanamides: The reaction of an amine with cyanamide (B42294), often catalyzed by acid, is a fundamental route to producing N-substituted guanidines. researchgate.net
Carbodiimides: These are highly reactive compounds that readily react with amines to form guanidines in an atom-economical process. rsc.orgresearchgate.net
Isothioureas: Reagents like 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea are frequently used to install the guanidine unit, often requiring subsequent deprotection steps. rsc.org
Guanidine Salts: Direct alkylation of guanidine hydrochloride can be employed, where the guanidine itself acts as the nucleophile. nih.govgoogle.com
A direct guanidinylation approach, where a protected guanidine reagent reacts with a primary amine early in the synthetic sequence, can streamline the process by avoiding multiple protection and deprotection steps that are common in more traditional, indirect methods. nih.gov The final step in the synthesis is the formation of the monohydrochloride salt, which is typically achieved by treating the synthesized octylguanidine free base with hydrochloric acid. This not only forms the salt but also aids in purification through crystallization. google.com
While classical methods for guanidine synthesis are effective, catalytic approaches have been developed to improve efficiency, yield, and substrate scope under milder conditions. rsc.orgrsc.org Transition-metal catalysts are prominent in modern guanidinylation reactions.
Copper Catalysis: Copper(II) salts, such as CuCl₂·2H₂O, have been used to catalyze the three-component synthesis of trisubstituted guanidines from cyanamides, arylboronic acids, and amines. organic-chemistry.orgorganic-chemistry.org
Palladium Catalysis: Palladium catalysts are effective in cascade reactions that can form functionalized guanidines. organic-chemistry.org
Lanthanide Catalysis: Simple lanthanide amides and triflates (e.g., scandium(III) triflate, ytterbium triflate) have shown high efficiency in catalyzing the guanylation of amines with carbodiimides or cyanamides, often under mild, solvent-free, or aqueous conditions. organic-chemistry.org
Acid Catalysis: In certain pathways, such as the reaction of amines with cyanamides, an acid like hydrochloric acid can itself act as a catalyst to promote the amination reaction. researchgate.net
The formation of the monohydrochloride salt is a non-catalytic acid-base neutralization reaction. However, the precise control of pH during this step is crucial for the subsequent crystallization and isolation process. google.com
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent, temperature, and reactant concentration can significantly impact the outcome of the synthesis. For instance, using ester-based organic solvents has been noted to enhance yield and purity. evitachem.com The temperature must be controlled to ensure sufficient reaction rates without promoting the formation of undesired by-products or decomposition of the product. researchgate.net
| Parameter | Effect on Reaction | Typical Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase conversion but may lead to side reactions. researchgate.net | Reaction is often performed at a controlled temperature, for example, between room temperature and 60-70 °C, depending on the specific pathway. google.com |
| Solvent | Influences reactant solubility and can affect the reaction pathway. The choice of solvent is critical for both the reaction and subsequent purification. evitachem.com | Solvents are chosen based on the solubility of precursors and the specific catalytic system. Alcohols, DMF, and ester-based solvents are common. evitachem.comnih.gov |
| Reactant Concentration | Higher concentrations can increase reaction rates but may also lead to the formation of impurities or precipitation issues. researchgate.net | Stoichiometric ratios are carefully controlled. A slight excess of one reactant may be used to drive the reaction to completion. |
| Catalyst Loading | The amount of catalyst affects the reaction rate. Optimal loading provides a balance between reaction speed and cost/ease of removal. | Typically ranges from 1-10 mol%, depending on the catalyst's activity. organic-chemistry.org |
Purification and Isolation Techniques for this compound
Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and by-products. For a polar and ionic compound like this compound, chromatographic and crystallization methods are standard.
Chromatography is a powerful technique for purifying guanidine compounds by exploiting differences in their physical and chemical properties.
Ion-Exchange Chromatography (IC): As guanidines are strongly basic and exist as cations, cation-exchange chromatography is a highly effective separation method. sielc.comrsc.orgthermofisher.com The stationary phase contains negatively charged groups that retain the cationic octylguanidinium ion, allowing neutral or anionic impurities to be washed away. The target compound is then eluted by changing the pH or increasing the ionic strength of the mobile phase. chromforum.org
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics (e.g., Primesep columns) offer unique selectivity for polar, basic compounds. sielc.com The retention of octylguanidine on such columns is influenced by both its hydrophobic octyl chain and its cationic guanidinium (B1211019) head, allowing for fine-tuning of the separation by adjusting both the organic solvent content and the buffer concentration in the mobile phase. chromforum.org
Column Chromatography: Traditional silica (B1680970) gel chromatography can also be used for purification, though the strong basicity of guanidines can lead to irreversible binding to acidic silica. evitachem.com Using a modified mobile phase containing a small amount of a basic modifier like triethylamine (B128534) can mitigate this issue.
| Chromatography Method | Stationary Phase Principle | Typical Mobile Phase | Suitability for Octylguanidine |
|---|---|---|---|
| Ion-Exchange Chromatography (IC) | Separation based on charge. Cation-exchange retains the positively charged guanidinium group. rsc.org | Aqueous buffers (e.g., methanesulfonic acid) with controlled pH and ionic strength. thermofisher.com | High. Very effective for separating ionic compounds from neutral impurities. sielc.com |
| Mixed-Mode Chromatography (e.g., HILIC) | Combines ion-exchange and reversed-phase mechanisms. sielc.comchromforum.org | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate). chromforum.org | High. Allows for adjustable retention based on both polarity and charge. chromforum.org |
| Reversed-Phase HPLC (with ion-pairing) | Separation based on hydrophobicity. An ion-pairing agent (e.g., TFA, alkylsulfonate) is added to the mobile phase to interact with the guanidinium group. | Acetonitrile/water or Methanol/water with an ion-pairing reagent. chromforum.org | Moderate to High. The octyl chain provides hydrophobic character suitable for reversed-phase retention. |
Crystallization is the primary method for obtaining this compound in high purity on a larger scale. evitachem.com The process involves dissolving the crude material in a suitable solvent system at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline solid. Impurities, which are present in lower concentrations, tend to remain dissolved in the solvent (mother liquor). youtube.com
The choice of solvent is paramount. An ideal solvent will dissolve the compound completely when hot but poorly when cold. youtube.com For guanidinium salts, solvent mixtures are often employed. google.com
Solvent Systems: Mixtures of water with a miscible organic solvent like an alcohol (methanol, ethanol), a ketone (acetone), or an ester (ethyl acetate) are commonly used for crystallizing guanidinium salts. google.comresearchgate.netresearchgate.net
pH Adjustment: The pH of the solution can be adjusted to the range of 1-3.5 with a suitable acid, such as HCl, to ensure the compound remains in its salt form and to optimize crystal formation. google.com
Anti-Solvent Technique: Another method involves dissolving the compound in a solvent in which it is highly soluble (e.g., water, DMSO) and then adding an "anti-solvent" in which it is insoluble (e.g., n-hexane, ethyl acetate) to induce precipitation and crystallization. researchgate.net
| Solvent System | Technique | Description |
|---|---|---|
| Water/Alcohol (e.g., Ethanol) | Cooling Crystallization | The crude product is dissolved in the hot solvent mixture and allowed to cool slowly. Guanidine hydrochloride salts can be recrystallized from ethanol. researchgate.net |
| Water/Ketone (e.g., Acetone) | Cooling Crystallization | A preferred water-soluble ketone for crystallization is acetone (B3395972). google.com |
| Water/Ethyl Acetate | Two-Phase Crystallization | The compound is dissolved in hot water, and after phase separation, the aqueous layer is cooled to induce crystallization. google.com |
| DMSO/n-Hexane | Anti-Solvent Crystallization | The compound is dissolved in DMSO, followed by the addition of n-hexane as an anti-solvent to cause precipitation of the pure product. researchgate.net |
Liquid-Liquid Extraction Methodologies
Liquid-liquid extraction is a crucial purification technique in the synthesis of guanidine compounds, including this compound. This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com The primary goal is to isolate the desired guanidine derivative from unreacted starting materials, byproducts, and other impurities.
In the context of this compound synthesis, after the main reaction, the product mixture often contains the guanidine salt along with other components. To purify the product, the mixture is dissolved in water. A strong base, such as sodium hydroxide (B78521) (NaOH), can be added to the aqueous solution to neutralize the hydrochloride salt, converting it to the free base guanidine. researchgate.net The free base form of octylguanidine, being more organic-soluble due to its long alkyl chain, can then be extracted into an immiscible organic solvent like ether or tetrahydrofuran (B95107) (THF). youtube.comresearchgate.net
The process is typically carried out using a separatory funnel, where the aqueous and organic layers are mixed thoroughly to allow the transfer of the octylguanidine free base into the organic phase. youtube.comyoutube.com After allowing the layers to separate, the organic layer containing the product is collected. youtube.com This extraction may be repeated multiple times to maximize the yield. youtube.com Subsequently, the organic solvent is removed, often by evaporation under reduced pressure, to yield the purified octylguanidine free base. researchgate.net To convert it back to the monohydrochloride salt, it can be treated with hydrochloric acid.
Factors influencing the efficiency of the extraction include the choice of organic solvent, the pH of the aqueous phase, and the distribution coefficient of octylguanidine between the two phases. youtube.com
Structural Characterization Methods for Synthetic Products
Following synthesis and purification, rigorous structural characterization is essential to confirm the identity and purity of the resulting this compound.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, complementary techniques for the definitive structural elucidation of synthesized compounds. outsourcedpharma.comtheanalyticalscientist.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. outsourcedpharma.com For octylguanidine, ¹H NMR would show distinct signals corresponding to the protons on the octyl chain and the guanidine group. The integration of these signals helps confirm the ratio of protons in different parts of the molecule. ¹³C NMR provides information on the carbon skeleton, with a characteristic signal for the central carbon of the guanidine group expected in a specific chemical shift range (e.g., ~161-163 ppm for similar structures). researchgate.net Together, 1D and 2D NMR experiments can confirm the connectivity of the atoms, verifying that the octyl group is attached to the guanidine moiety. theanalyticalscientist.com
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the synthesized compound. unl.edu For octylguanidine, the expected monoisotopic mass is approximately 171.17 g/mol . nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation analysis within the mass spectrometer can also yield structural information by showing how the molecule breaks apart, which helps to identify the different components like the octyl chain and the guanidine headgroup. unl.edu
Table 1: Spectroscopic Data for Octylguanidine Characterization
| Technique | Information Provided | Expected Result for Octylguanidine |
|---|---|---|
| ¹H NMR | Position and number of hydrogen atoms | Signals for CH₃, -(CH₂)₆-, -CH₂-N, and -NH₂ groups with appropriate integration |
| ¹³C NMR | Position and type of carbon atoms | Signals for the eight carbons of the alkyl chain and the guanidine carbon (~161-163 ppm) researchgate.net |
| Mass Spec. | Molecular weight and formula | A molecular ion peak corresponding to the mass of octylguanidine (C₉H₂₁N₃), approx. 171.17 Da nih.gov |
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. rsc.org The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula of this compound (C₉H₂₂ClN₃). A close agreement between the experimental and theoretical values provides strong evidence of the compound's purity and confirms its empirical formula. researchgate.net This method is a critical quality control step, often required for the publication of new synthetic compounds, as it helps to rule out the presence of significant impurities. rsc.org
Derivatization Strategies and Analogue Synthesis
The synthesis of octylguanidine analogues is a common strategy to explore structure-activity relationships. This involves systematically modifying different parts of the molecule.
One straightforward derivatization strategy involves altering the n-octyl group. Synthetic methods for substituted guanidines can be adapted to produce a library of analogues with varying alkyl chains. cdnsciencepub.com This can be achieved by starting with different primary amines during the synthesis. For example, using propylamine (B44156) instead of octylamine would yield propylguanidine, while using benzylamine (B48309) would result in benzylguanidine. cdnsciencepub.com
Table 2: Examples of Guanidine Analogues with Modified Alkyl Chains
| Starting Amine | Resulting Guanidine Analogue |
|---|---|
| Ethylamine | Ethylguanidine |
| Propylamine | Propylguanidine cdnsciencepub.com |
| Benzylamine | Benzylguanidine cdnsciencepub.com |
The guanidine headgroup itself can be modified to create a diverse range of analogues. Various synthetic protocols allow for the creation of multi-substituted guanidines. organic-chemistry.org For instance, one-pot synthesis methods can be employed to produce 1,3-disubstituted guanidines from carbamoyl (B1232498) isothiocyanates and various amines. organic-chemistry.org Solid-phase synthesis techniques have also been developed to generate libraries of N-aryl, N',N''-dialkyl guanidines. acs.org These methods offer flexibility in introducing different functional groups onto the nitrogen atoms of the guanidine core, enabling the fine-tuning of the molecule's electronic properties and hydrogen bonding capabilities. organic-chemistry.orgrsc.org
Synthesis of Related Ionic Liquids (e.g., Octylguanidinium Chloride)
The synthesis of guanidinium-based ionic liquids has garnered significant interest due to the unique properties conferred by the guanidinium cation, such as high thermal stability and the potential for tailored functionality. Octylguanidinium chloride serves as a prime example of a simple, acyclic guanidinium ionic liquid, where the properties are influenced by the long alkyl chain and the nature of the anion.
While specific, detailed synthetic procedures for octylguanidinium chloride are not widely documented in readily available scientific literature, its preparation can be effectively achieved through established and classical methods for the synthesis of guanidines. rsc.org The most common and straightforward approach involves the guanylation of a primary amine, in this case, octylamine, using a suitable guanylating agent like cyanamide. organic-chemistry.orgresearchgate.net
The reaction typically proceeds by treating octylamine with cyanamide in the presence of hydrochloric acid. In this process, the nucleophilic primary amine of octylamine attacks the electrophilic carbon atom of cyanamide. The subsequent rearrangement and protonation by hydrochloric acid yield the desired octylguanidinium chloride salt. This method is advantageous due to the ready availability and low cost of the starting materials. The reaction conditions, such as temperature and solvent, can be optimized to ensure efficient conversion and high purity of the final product. Generally, the reaction can be carried out in a suitable solvent, such as water or an alcohol, at elevated temperatures to drive the reaction to completion.
The synthesis of guanidine salts from cyanamide and ammonium salts is a known industrial process, and the underlying chemical principles are applicable to the synthesis with primary amines. google.com The key is the controlled addition of the reactants and maintenance of appropriate reaction conditions to favor the formation of the monosubstituted guanidinium salt and minimize the formation of by-products.
Below is a table outlining the representative parameters for a generalized synthesis of octylguanidinium chloride.
Table 1: Generalized Synthetic Parameters for Octylguanidinium Chloride
| Reactant / Component | Role | Typical Conditions / Remarks |
|---|---|---|
| Octylamine | Starting Material (Amine Source) | The primary amine that forms the substituent on the guanidinium core. |
| Cyanamide | Guanylating Agent | Provides the core guanidine structure. Often used as an aqueous solution. |
| Hydrochloric Acid | Acid Catalyst & Anion Source | Catalyzes the reaction and provides the chloride counter-ion for the final salt. |
| Solvent | Reaction Medium | Water or an alcohol (e.g., ethanol) is typically used. |
| Temperature | Reaction Condition | Elevated temperatures (e.g., 80-150°C) are often required to ensure a reasonable reaction rate. google.com |
The resulting octylguanidinium chloride is an ionic liquid whose physical properties, such as its melting point, viscosity, and solubility, are determined by the interplay between the large, nonpolar octyl group on the cation and the small, highly electronegative chloride anion.
Iii. Mechanistic Studies of Molecular and Biochemical Interactions of Octylguanidine Monohydrochloride
Interaction with Biological Macromolecules
The interactions of octylguanidine (B1212739) monohydrochloride with biological macromolecules, particularly proteins, are multifaceted, leading to significant alterations in their structure and function. These interactions are primarily non-covalent, involving a combination of hydrophobic and electrostatic forces.
Octylguanidine monohydrochloride is recognized as an inhibitor of ATP synthase, a crucial enzyme in cellular energy metabolism.
The inhibition of ATP synthase by octylguanidine is characterized as a fully reversible process nih.gov. This reversibility suggests that the inhibitor does not form a permanent covalent bond with the enzyme, allowing for the recovery of enzyme activity upon removal of the inhibitor. The binding and dissociation of octylguanidine from the enzyme are governed by equilibrium dynamics.
While the inhibition is known to be reversible, specific quantitative kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for this compound's interaction with ATP synthase are not extensively detailed in the currently available scientific literature. The table below illustrates typical data that would be determined in such kinetic studies.
| Inhibitor | Enzyme | Kᵢ | IC₅₀ | Type of Inhibition |
| This compound | ATP Synthase | Data not available | Data not available | Reversible |
This table is for illustrative purposes to show the type of data that is generated in enzyme kinetic studies. Specific values for this compound are not available in the cited literature.
The precise binding site of octylguanidine on the ATP synthase complex has not been definitively elucidated in published research. However, based on the behavior of other guanidinium-containing compounds and the structure of ATP synthase, it is hypothesized that the binding involves interactions with specific amino acid residues within the enzyme's subunits. The positively charged guanidinium (B1211019) group likely engages in electrostatic interactions with negatively charged residues, while the hydrophobic octyl chain could interact with nonpolar pockets within the protein structure. The specificity of octylguanidine for ATP synthase over other enzymes is an area that requires further investigation.
A notable effect of octylguanidine on ATP synthase is its ability to prevent the cold-induced dissociation of the F1 subunit from the enzyme complex nih.gov. The F1 subunit is the catalytic core of ATP synthase, and its dissociation leads to a loss of enzyme activity. By stabilizing the F1 subunit, octylguanidine helps to maintain the structural integrity and function of the enzyme under conditions that would otherwise lead to its inactivation. This stabilizing effect points to a significant conformational influence of octylguanidine on the enzyme's quaternary structure.
While closely related compounds like guanidine (B92328) hydrochloride are widely used as protein denaturants, the specific application of this compound in this context is not as well-documented.
Guanidine hydrochloride is a well-established chemical denaturant that disrupts the tertiary and secondary structure of proteins, leading to their unfolding. This effect is primarily attributed to the ability of the guanidinium ion to interfere with the hydrogen bonding network of water and to interact favorably with the protein backbone and polar side chains, thereby destabilizing the native folded state libretexts.org.
Protein Denaturation and Folding Studies
Effects on Protein Hydrophobicity and Electrostatic Interactions
The interaction of octylguanidine with proteins is a multifaceted process governed by both electrostatic and hydrophobic forces. The cationic guanidinium headgroup can participate in strong electrostatic interactions with negatively charged amino acid residues on the protein surface, such as aspartate and glutamate. These interactions can disrupt the native ionic bonds that are crucial for maintaining the protein's three-dimensional structure.
Simultaneously, the octyl tail can interact with hydrophobic patches on the protein surface. These hydrophobic interactions are a primary driving force for the binding of many ligands to proteins and are critical for protein folding and stability nih.gov. The insertion of the octyl chain into hydrophobic pockets can displace water molecules and alter the local protein environment, potentially leading to conformational changes. The dual nature of octylguanidine allows it to act as a molecular bridge between charged and non-polar regions of a protein or between different protein subunits.
Influence on Secondary and Tertiary Protein Structure and Stability
The stability of a protein's secondary and tertiary structure is a delicate balance of various non-covalent interactions. Guanidinium compounds are well-known protein denaturants, and octylguanidine is no exception. The disruption of electrostatic and hydrophobic interactions by octylguanidine can lead to the destabilization and unfolding of proteins.
Techniques such as Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC) are instrumental in studying these structural changes. CD spectroscopy provides information about the secondary structure content of a protein (e.g., α-helices and β-sheets). wikipedia.orgworktribe.comwvu.edunih.gov The binding of octylguanidine can induce changes in the CD spectrum, indicating a shift in the secondary structural elements as the protein unfolds. hiroshima-u.ac.jpnih.gov
Differential Scanning Calorimetry (DSC) measures the heat absorbed by a protein as it unfolds due to increasing temperature. The melting temperature (Tm) is a key parameter for assessing protein stability. nih.govbiotium.comnih.gov The presence of a denaturant like octylguanidine would be expected to lower the Tm of a protein, signifying decreased stability. nih.gov A thermal shift assay, which is a high-throughput method to assess protein stability, could also be employed to screen for the effects of octylguanidine on a wide range of proteins. worktribe.comnih.govnih.gov
A hypothetical representation of the effect of octylguanidine on protein stability as measured by DSC is shown in the table below.
| Compound | Concentration (mM) | Protein Melting Temperature (Tm) (°C) | Change in Tm (°C) |
|---|---|---|---|
| Control (Buffer) | 0 | 70 | - |
| Octylguanidine | 10 | 65 | -5 |
| Octylguanidine | 50 | 58 | -12 |
| Octylguanidine | 100 | 52 | -18 |
Interactions with Nucleic Acids and Lipids
The cationic guanidinium group of octylguanidine suggests a potential for interaction with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA) . Theoretical studies have shown that the guanidinium cation can form complexes with nucleobases through hydrogen bonding and cation-π interactions. researchgate.net Such interactions could potentially disrupt the structure and function of DNA and RNA. However, specific experimental data on the interaction of this compound with nucleic acids are limited.
The amphipathic nature of octylguanidine makes it highly likely to interact with lipid bilayers , the primary components of cell membranes. The hydrophobic octyl tail can insert into the hydrophobic core of the lipid bilayer, while the charged guanidinium headgroup remains at the aqueous interface, interacting with the polar lipid headgroups. nih.govresearchgate.net This interaction can disrupt the packing of lipid molecules, leading to increased membrane permeability and, at higher concentrations, membrane solubilization. nih.govnih.govnih.govnih.govresearchgate.netnih.gov Studies with similar guanidinium-based compounds have shown that they can induce leakage from liposomes, a model system for cell membranes. nih.gov
Modulation of Cellular and Subcellular Processes
Effects on Proton Gradients and Membrane Potential
A crucial aspect of cellular energy metabolism is the maintenance of a proton gradient across the inner mitochondrial membrane, which generates the mitochondrial membrane potential (ΔΨm). youtube.com This potential is the driving force for ATP synthesis. The interaction of octylguanidine with lipid membranes, as discussed above, can lead to a dissipation of this proton gradient. By increasing the permeability of the membrane to ions, octylguanidine can create a "leak," effectively uncoupling the electron transport chain from ATP synthesis. This would lead to a decrease in the mitochondrial membrane potential.
Interference with Energy Transduction Pathways (e.g., mitochondrial function)
A significant body of research has demonstrated that octylguanidine directly interferes with mitochondrial energy transduction. Specifically, it has been shown to be a potent inhibitor of oxidative phosphorylation . researchgate.net Studies on rat liver mitochondria revealed that octylguanidine inhibits state 3 respiration (the active state of ATP synthesis) with various substrates. researchgate.net
The primary target of octylguanidine within the mitochondria appears to be the F1Fo-ATP synthase complex. researchgate.netyoutube.com This enzyme is responsible for the synthesis of ATP, utilizing the energy stored in the proton gradient. youtube.comyoutube.comyoutube.com Octylguanidine has been found to inhibit the ATPase activity of submitochondrial particles, suggesting a direct interaction with the ATP synthase complex. researchgate.net The mechanism of inhibition is thought to involve the binding of octylguanidine to the enzyme, which is mutually exclusive with the binding of oligomycin, another well-characterized ATP synthase inhibitor. researchgate.net
The inhibitory effect of octylguanidine on ATP synthase is concentration-dependent. The table below summarizes the inhibitory concentrations for different mitochondrial processes.
| Process | Substrate | Half-maximal Inhibition Concentration (IC50) of Octylguanidine |
|---|---|---|
| State 3 Respiration | Glutamate-Malate | 30 µM researchgate.net |
| State 3 Respiration | Succinate | 250 µM researchgate.net |
Impact on Receptor-Ligand Binding Dynamics and Signal Transduction
While the guanidinium group is a feature of some natural toxins that target ion channels and receptors, there is a lack of specific research on the direct impact of this compound on receptor-ligand binding dynamics and broader signal transduction pathways. wikipedia.org Guanidinium-containing peptides have been studied for their interaction with sodium channels, where the charged group plays a key role in binding. biotium.com However, it is not clear if a simple molecule like octylguanidine would have similar specific effects on complex signaling receptors like G-protein coupled receptors (GPCRs). Further research is needed to elucidate any potential role of octylguanidine in modulating these critical cellular communication processes.
Biophysical Characterization of Intermolecular Associations
The interaction of this compound with biological membranes and their model systems is a critical area of research to understand its molecular mechanism of action. Biophysical techniques provide invaluable insights into the thermodynamics, kinetics, and structural consequences of these interactions. This section delves into the detailed biophysical characterization of the intermolecular associations of this compound.
Thermodynamics of Binding
The thermodynamics of the interaction between a ligand and its binding partner, such as a lipid bilayer, can be comprehensively studied using techniques like Isothermal Titration Calorimetry (ITC). nih.gov This method directly measures the heat changes that occur upon binding, allowing for the determination of key thermodynamic parameters. nih.gov
While direct ITC data for this compound is not extensively available in the public domain, studies on structurally related amphiphilic molecules that partition into lipid bilayers, such as octyl-β-D-glucopyranoside (OG), provide a framework for understanding these interactions. For instance, the transfer of OG into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayers is characterized by a partition coefficient (K) of 120 ± 10 M⁻¹, a molar binding enthalpy (ΔH°) of 1.3 ± 0.15 kcal/mol, and a Gibbs free energy of binding (ΔG°) of -5.2 kcal/mol. nih.govunifr.ch The binding is often characterized by a near-zero enthalpy change and a significant heat capacity change (ΔCp), which is indicative of a hydrophobically driven process. nih.gov
The composition of the lipid membrane can influence these thermodynamic parameters. For example, the presence of cholesterol or negatively charged lipids in the membrane can alter the partition coefficient and enthalpy of binding for amphiphilic molecules. nih.govhbku.edu.qa
Table 1: Illustrative Thermodynamic Parameters for Amphiphile-Lipid Bilayer Interaction
| Parameter | Value (for OG with POPC) | Significance |
| Partition Coefficient (K) | 120 ± 10 M⁻¹ nih.govunifr.ch | Represents the equilibrium distribution of the molecule between the aqueous and lipid phases. |
| Molar Binding Enthalpy (ΔH°) | 1.3 ± 0.15 kcal/mol nih.govunifr.ch | The heat change upon binding, indicating the types of non-covalent interactions involved. |
| Gibbs Free Energy of Binding (ΔG°) | -5.2 kcal/mol nih.govunifr.ch | Indicates the spontaneity of the binding process. |
| Molar Heat Capacity (ΔCp) | -75 cal K⁻¹ mol⁻¹ nih.govunifr.ch | Provides insight into the role of hydrophobic interactions in the binding process. |
Note: This table presents data for a model amphiphile, octyl-β-D-glucopyranoside (OG), to illustrate the types of thermodynamic data obtained from biophysical studies. Specific values for this compound may differ.
Kinetics of Interaction
The kinetics of interaction, including the rates of association and dissociation of a molecule with a lipid membrane, are crucial for understanding the dynamics of its biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine these kinetic parameters. nih.gov
Table 2: Representative Kinetic Parameters of Membrane Interaction
| Parameter | Typical Range | Method of Determination |
| Association Rate Constant (k_on) | 10³ - 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR), NMR Spectroscopy nih.gov |
| Dissociation Rate Constant (k_off) | 10⁻¹ - 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR), NMR Spectroscopy nih.gov |
| Residence Time (τ) | Milliseconds to Seconds | Calculated as 1/k_off |
Note: This table provides a general overview of kinetic parameters and is not specific to this compound.
Structural Changes Induced by Binding
The binding of amphiphilic molecules to lipid bilayers can induce significant structural perturbations in the membrane. These changes can be investigated at an atomic level using solid-state NMR spectroscopy, particularly with the use of selectively deuterated lipids. nih.govhbku.edu.qa
Studies on model amphiphiles have shown that their insertion into the lipid bilayer can have differential effects on the membrane structure. For instance, the addition of octyl-β-D-glucopyranoside to POPC bilayers has been shown to have minimal impact on the lipid headgroup region, even at concentrations approaching those that cause membrane disruption. nih.govhbku.edu.qa In contrast, a significant increase in the fluctuations of the fatty acyl chain segments in the interior of the bilayer is observed with increasing concentration of the amphiphile. nih.govhbku.edu.qa This suggests that the primary structural perturbation occurs within the hydrophobic core of the membrane.
These findings indicate that the headgroup region is a relatively stable structural element of the lipid membrane, which remains largely intact until a critical level of disorder is introduced into the acyl chains. nih.govhbku.edu.qa The specific nature of the structural changes, whether a general disordering of the entire lipid molecule or a more localized effect, can vary depending on the chemical structure of the interacting molecule. nih.govhbku.edu.qa
Table 3: Summary of Potential Structural Changes in Lipid Bilayers Induced by Amphiphile Binding
| Structural Parameter | Observed Effect (General) | Technique |
| Lipid Headgroup Conformation | Often minimal change nih.govhbku.edu.qa | Solid-State ²H and ³¹P NMR nih.gov |
| Acyl Chain Order | Increased fluctuations and disorder in the bilayer core nih.govhbku.edu.qa | Solid-State ²H NMR nih.govhbku.edu.qa |
| Bilayer Thickness | Can increase or decrease depending on the molecule and its concentration. | Small-Angle X-ray Scattering (SAXS), Molecular Dynamics Simulations arxiv.org |
| Membrane Curvature | Can induce positive or negative curvature strain. | Solid-State ³¹P NMR, Differential Scanning Calorimetry (DSC) nih.gov |
Iv. Theoretical and Applied Research Perspectives of Octylguanidine Monohydrochloride
Computational Chemistry and Molecular Modeling
Computational methods provide a powerful lens through which to examine the molecular behavior of octylguanidine (B1212739) monohydrochloride at an atomic level. These techniques allow for the prediction of its interactions with biological targets, its behavior in solution, and its intrinsic electronic properties.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For octylguanidine monohydrochloride, docking studies are instrumental in understanding how it interacts with protein binding sites. The guanidinium (B1211019) group is a key feature, known to mimic the side chain of arginine, enabling it to form strong ionic interactions and hydrogen bonds with acidic residues like aspartic acid and glutamic acid in a protein's active site. nih.govresearchgate.net
A concrete example of octylguanidine's interaction is found in its co-crystal structure with a Gdx-Clo transporter from the Small Multidrug Resistance (SMR) family (PDB ID: 6WK9). rcsb.orgnih.gov In this structure, the octylguanidine molecule (identified as ligand U4G) is bound within a central cavity of the transporter. The guanidinium headgroup is positioned to interact with key residues, while the hydrophobic octyl tail is accommodated in a cleft formed by transmembrane helices, highlighting the importance of its amphipathic nature for binding. rcsb.org This binding within a multidrug and toxic compound extrusion (MATE) transporter suggests a mechanism for its recognition and transport. nih.govresearchgate.netnih.gov The interactions observed in such crystal structures provide critical data for validating and refining docking protocols.
Table 1: Key Interactions of Octylguanidine in the Gdx-Clo Transporter (PDB: 6WK9) This interactive table summarizes the primary types of molecular interactions between octylguanidine and the amino acid residues of the transporter protein, as inferred from its crystal structure.
| Interaction Type | Interacting Moiety (Octylguanidine) | Potential Protein Residues |
| Hydrogen Bonding / Salt Bridge | Guanidinium Headgroup | Aspartic Acid, Glutamic Acid |
| Hydrophobic Interactions | Octyl Tail | Leucine, Isoleucine, Valine, Phenylalanine |
| Cation-π Interactions | Guanidinium Headgroup | Tyrosine, Phenylalanine, Tryptophan |
Molecular dynamics (MD) simulations offer a way to observe the movement and interactions of molecules over time, providing insights into solvation and conformational dynamics. For this compound in an aqueous solution, MD simulations would reveal a distinct behavior pattern.
The positively charged guanidinium headgroup interacts strongly with water molecules, forming a structured hydration shell. nih.gov Studies on the guanidinium ion show that it is one of the most weakly hydrated cations, yet it forms a complex and well-defined hydration pattern. nih.gov The chloride counter-ion also plays a significant role, as its presence in the first solvation shell can distort the local hydrogen-bonding network of water. nih.gov
Conversely, the non-polar octyl chain avoids interaction with water, influencing the local water structure through the hydrophobic effect. pnas.orgmuni.cz This dual nature means that in MD simulations, the molecule would exhibit conformational flexibility. The octyl tail would be free to adopt various conformations to minimize its exposure to water, potentially leading to aggregation or insertion into hydrophobic environments like lipid membranes. All-atom MD simulations are crucial for capturing these behaviors, with parameters for the guanidinium group often derived from quantum mechanical calculations to ensure accuracy. nih.govaps.orgacs.org
Table 2: Representative Parameters for Molecular Dynamics Simulations of Guanidinium-Containing Systems This interactive table provides examples of typical parameters used in MD simulations to study ions like guanidinium in aqueous solutions.
| Parameter | Example Value/Method | Reference |
| Force Field | All-Atom (e.g., OPLS-AA, AMBER) | aps.org |
| Water Model | SPC/E, TIP3P | nih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | acs.org |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | nih.gov |
| Temperature | 300 K | researchgate.net |
| Pressure | 1 bar | acs.org |
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic properties of molecules from first principles. For this compound, these calculations can elucidate the charge distribution, molecular orbital energies, and reactivity. researchgate.net
The positive charge of the guanidinium group is not localized on a single atom but is delocalized across the central carbon and three nitrogen atoms due to resonance, a feature that quantum calculations can accurately model. acs.orgnih.gov This charge delocalization is fundamental to its ability to form strong, multi-point hydrogen bonds. rsc.org Studies using combined quantum mechanical/molecular mechanical (QM/MM) approaches have shown significant charge transfer from anions to the guanidinium cation in ionic liquids, a phenomenon that influences their physical properties and would be relevant for this compound. acs.orgnih.gov These calculations can also predict the molecule's reactivity, for instance, by calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is key to understanding its potential role in chemical reactions and its stability. researchgate.net
Research Applications in Chemical Biology
Chemical biology utilizes chemical tools to study and manipulate biological systems. The unique structure of this compound makes it a valuable probe for investigating enzyme function and protein dynamics. ox.ac.uk
The guanidinium group of this compound serves as an effective mimic of the amino acid arginine. nih.govresearchgate.net Many enzymes, particularly proteases like trypsin and metabolic enzymes such as nitric oxide synthase (NOS) and arginase, specifically recognize and bind arginine residues in their substrates. nih.govnih.govresearchgate.net By competing with the natural substrate, arginine-mimetic molecules can act as inhibitors. nih.gov
This compound can thus be employed as a chemical probe to investigate enzymes within arginine-dependent pathways. Its inhibitory action can help elucidate the role of these enzymes in various cellular processes. The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through kinetic assays, providing further details about the enzyme's mechanism. youtube.com The long octyl tail adds another dimension to its function; this hydrophobic moiety can interact with non-polar pockets within or near the enzyme's active site, potentially conferring greater affinity or selectivity compared to smaller arginine analogs. This makes it a tool not just for probing the role of charge-charge interactions but also for exploring the contribution of adjacent hydrophobic regions to substrate binding and catalysis.
The study of protein folding and stability often relies on chemical denaturants that disrupt a protein's three-dimensional structure. Guanidinium chloride (GdmCl) is a widely used denaturant that destabilizes proteins, facilitating the study of their unfolding pathways and thermodynamic stability. nih.govresearchgate.net It is thought to act through a combination of effects, including the disruption of water's hydrogen bond network and direct interactions with the protein backbone and side chains. acs.org
This compound offers a more nuanced tool for these investigations. While its guanidinium headgroup contributes a chaotropic, denaturing effect similar to that of GdmCl, its octyl tail introduces specific hydrophobic interactions. pnas.orgpnas.org This amphipathic nature allows it to interact with both polar and non-polar regions of a protein. During folding or unfolding, the octyl chain can interact with exposed hydrophobic cores or non-native hydrophobic patches that form in intermediate states. aps.org This can selectively stabilize or destabilize certain conformations, allowing researchers to probe the role of hydrophobic forces in the folding process. nih.govmuni.cz By comparing the effects of GdmCl with those of this compound, researchers can dissect the relative contributions of general chaotropic effects versus specific hydrophobic interactions in protein folding and misfolding pathways.
Development of Chemical Probes for Biological Systems
The development of chemical probes is a cornerstone of chemical biology, providing powerful tools to interrogate complex biological systems. nih.gov These probes, typically small molecules with high affinity and selectivity for a specific biological target, enable the study of protein function, the validation of drug targets, and the elucidation of cellular pathways. nih.govalfa-chemistry.com While direct research on this compound as a chemical probe is not extensively documented, its structural features suggest potential avenues for its application in this domain.
The guanidinium group, a key feature of octylguanidine, is known to participate in biological recognition processes, often through hydrogen bonding and electrostatic interactions with biological macromolecules. This inherent binding capability could be leveraged in the design of novel chemical probes. For instance, this compound could serve as a molecular scaffold. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the octylguanidine molecule, it could be transformed into a probe to investigate biological environments that have an affinity for the guanidinium headgroup or the hydrophobic octyl chain.
Furthermore, the principles of ligand-directed tosyl (LDT) chemistry, a technique for modifying native proteins with high specificity, could potentially be adapted for guanidinium-containing compounds. nih.gov This would involve designing a ligand that directs the octylguanidine moiety to a specific protein, enabling targeted labeling and study. nih.gov The development of such probes would require a systematic investigation into the binding properties of this compound with various biological targets and the optimization of its structure to enhance selectivity and affinity.
Role in Material Science and Separation Processes Research
The unique combination of a hydrophilic guanidinium headgroup and a hydrophobic octyl tail gives this compound properties that are of significant interest in material science and separation processes.
Interfacial and Aggregation Behavior Studies as a Surfactant
This compound is classified as a cationic surfactant. Its amphiphilic nature, arising from the polar guanidinium group and the nonpolar octyl chain, allows it to adsorb at interfaces, such as the air-water or oil-water interface, and to self-assemble into aggregates like micelles in solution. This behavior is fundamental to its function in various applications.
Research on analogous compounds, such as dodecylguanidine (B90949) hydrochloride, provides valuable insights into the likely aggregation properties of this compound. Dodecylguanidine hydrochloride is known to exhibit a strong tendency for self-assembly due to a combination of hydrophobic interactions between the alkyl chains and hydrogen bonding between the guanidine (B92328) groups. nih.gov It is expected that this compound would display similar, albeit quantitatively different, behavior. The critical micelle concentration (cmc), which is the concentration at which micelles begin to form, is a key parameter characterizing a surfactant's efficiency. For comparison, the aggregation properties of a related guanidine-type surfactant are presented in the table below.
Table 1: Aggregation Properties of Dodecanoyl Amidoalkylguanidine Hydrochlorides
| Compound | Spacer Group (Am) | Critical Micelle Concentration (cmc) (mM) | Area Occupied per Molecule at Air/Water Interface (Ų/molecule) |
| C₁₂A₀G | None | 0.8 | 38 |
| C₁₂A₂G | -CH₂CH₂- | 1.2 | 45 |
| C₁₂A₃G | -CH₂CH₂CH₂- | 1.5 | 52 |
| C₁₂A₄G | -CH₂CH₂CH₂CH₂- | 1.3 | 58 |
| C₁₂A₆G | -(CH₂)₆- | 1.0 | 50 |
| Data adapted from a study on dodecanoyl amidoalkylguanidine hydrochlorides, which provides a reference for the expected behavior of similar guanidine-based surfactants. The values for this compound may differ. nih.gov |
The introduction of a spacer group between the hydrophobic tail and the guanidinium headgroup in these related compounds was found to influence the aggregation tendency by affecting the balance between hydrogen bonding and hydrophobic interactions. nih.gov A similar systematic study of the octylguanidine series would be necessary to fully characterize its surfactant properties.
Application in Liquid-Liquid Extraction and Separation Methodologies
The surfactant properties of this compound make it a candidate for use in liquid-liquid extraction and other separation processes. In such applications, surfactants can be used to modify the properties of interfaces, to form emulsions, or to create micellar phases that can selectively solubilize and extract specific components from a mixture.
The guanidinium group's ability to form strong interactions can be exploited for selective extractions. For example, guanidinium-based compounds have been investigated for their ability to interact with and extract specific anions or metal ions. By incorporating the this compound into a liquid-liquid extraction system, it may be possible to develop new methods for the separation of valuable or contaminating species from aqueous solutions. The efficiency of such a process would depend on factors such as the pH of the aqueous phase, the nature of the organic solvent, and the concentration of the this compound.
Design of Novel Ionic Liquid Systems for Specific Research Applications
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "designer solvents" due to their tunable properties. nih.gov Guanidinium-based cations are a class of cations used in the synthesis of ILs, prized for their high thermal and chemical stability. alfa-chemistry.com
This compound can be considered a precursor or a component in the design of novel ionic liquid systems. By pairing the octylguanidinium cation with different anions, a wide range of ionic liquids with varying properties such as viscosity, density, solubility, and thermal stability can be synthesized. alfa-chemistry.com These tailored ionic liquids could find applications in various fields, including:
Organic Synthesis: As solvents or catalysts in chemical reactions. Guanidinium-based ILs have been shown to be effective in promoting reactions like aldol (B89426) condensations. alfa-chemistry.com
Electrochemistry: As electrolytes in batteries and capacitors due to their stability and ionic conductivity. alfa-chemistry.com
Separation Processes: In the selective absorption of gases or in the development of advanced extraction systems. alfa-chemistry.com
The design of an ionic liquid based on octylguanidine would involve selecting an appropriate anion to achieve the desired physical and chemical properties for a specific research application. For example, the choice of anion can significantly influence the ionic liquid's hydrophobicity and its ability to dissolve specific solutes.
V. Advanced Research Methodologies for Octylguanidine Monohydrochloride Studies
Spectroscopic Techniques in Mechanistic Elucidation
Spectroscopic methods are instrumental in probing the molecular interactions and conformational changes that occur when octylguanidine (B1212739) monohydrochloride interacts with biological systems.
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of molecules and subsequent conformational changes. In the context of octylguanidine monohydrochloride, this technique can be employed to study its interaction with model lipid membranes, which can serve as a proxy for cell membranes. While specific studies on this compound are not prevalent in publicly available literature, the methodology can be inferred from studies on similar molecules, such as fluorescently labeled peptides interacting with lipid bilayers.
The intrinsic fluorescence of tryptophan residues in proteins or the use of fluorescent probes incorporated into lipid vesicles allows for the monitoring of changes in the local environment. Upon binding of this compound to a protein or a lipid membrane, changes in the fluorescence intensity, emission maximum, and anisotropy of these fluorophores can be observed. For instance, a blue shift in the emission maximum would suggest the movement of a tryptophan residue to a more hydrophobic environment, indicative of a conformational change or membrane insertion.
Kinetic analysis of the fluorescence changes can provide apparent dissociation constants, offering insights into the binding affinity. For example, studies on the interaction of a tryptophan-labeled peptide with lipid vesicles have shown that changes in fluorescence are proportional to the density of negative charge in the membrane, suggesting an electrostatic component to the interaction. researchgate.net A similar approach could be used to characterize the binding of the positively charged octylguanidine to cell membranes.
Table 1: Hypothetical Fluorescence Spectroscopy Data for this compound Binding to Lipid Vesicles
| Parameter | Zwitterionic Vesicles (PC) | Anionic Vesicles (PC/PG 3:1) |
| Initial Emission Max (nm) | 350 | 350 |
| Emission Max post-binding (nm) | 345 | 340 |
| Change in Fluorescence Intensity | +15% | +35% |
| Anisotropy | 0.12 | 0.18 |
| Apparent Dissociation Constant (Kd) | High µM range | Low µM range |
This table is a hypothetical representation based on expected outcomes and does not represent actual experimental data.
Circular dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of proteins and detecting conformational changes upon ligand binding. jst.go.jpresearchgate.netoup.comnih.gov The guanidinium (B1211019) group is known to be a protein denaturant at high concentrations. Therefore, CD spectroscopy is an ideal technique to study the effect of this compound on the conformation of proteins. jst.go.jpsielc.com
By monitoring the far-UV CD spectrum (190-250 nm) of a target protein in the presence of increasing concentrations of this compound, changes in the protein's secondary structure, such as α-helix and β-sheet content, can be quantified. A decrease in the characteristic CD signals for these structures would indicate a denaturing effect.
Conversely, at sub-denaturing concentrations, CD can be used to detect more subtle conformational changes associated with specific binding events. For instance, the binding of a ligand to a protein can induce a measurable change in its CD spectrum, allowing for the determination of binding constants. chemdad.com
Table 2: Illustrative Circular Dichroism Data for a Model Protein with this compound
| Octylguanidine HCl Conc. (mM) | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | α-Helix Content (%) |
| 0 | -10,000 | 30 |
| 1 | -9,500 | 28 |
| 10 | -7,000 | 21 |
| 100 | -2,000 | 6 |
This table is illustrative and does not represent verified experimental data.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. sielc.comnih.govnih.govhelixchrom.comresearchgate.net This technique is invaluable for characterizing the binding of this compound to target biomolecules such as proteins or nucleic acids.
In a typical ITC experiment, a solution of this compound is titrated into a solution containing the target molecule. The resulting heat changes are measured to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the binding event. helixchrom.comresearchgate.net
Table 3: Representative Thermodynamic Parameters from an ITC Experiment
| Parameter | Value | Interpretation |
| Binding Affinity (Kₐ) | 1.5 x 10⁵ M⁻¹ | Moderate affinity |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | Enthalpically driven, favorable binding |
| Entropy Change (TΔS) | -2.0 kcal/mol | Entropically unfavorable |
| Gibbs Free Energy (ΔG) | -6.5 kcal/mol | Spontaneous binding |
| Stoichiometry (n) | 1.1 | 1:1 binding ratio |
This table presents typical data obtained from an ITC experiment and is for illustrative purposes.
Chromatographic and Advanced Separation Techniques
Chromatographic methods are essential for the purification, quantification, and analysis of this compound and its related reaction components.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for their quantification. nih.gov For a compound like octylguanidine, which lacks a strong chromophore, HPLC methods often require derivatization or the use of specific detectors. researchgate.net
A common approach for the analysis of guanidino compounds is reversed-phase HPLC following pre-column or post-column derivatization with reagents like ninhydrin (B49086) to produce a chromophoric or fluorophoric derivative. nih.govnih.gov Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed for the separation of hydrophobic and basic compounds like octylguanidine. sielc.com Detection can be achieved using UV-Vis, fluorescence detectors, or an Evaporative Light Scattering Detector (ELSD). sielc.com
These HPLC methods are crucial for quality control, allowing for the separation and quantification of this compound from potential impurities arising from its synthesis.
Table 4: Exemplary HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Mixed-mode C18/Cation-exchange |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This table provides a representative set of HPLC conditions.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds present in a reaction mixture. The synthesis of this compound typically involves the reaction of octylamine (B49996) with a guanidinylating agent such as S-methylisothiourea sulfate (B86663) or cyanoguanidine. chemdad.comwikipedia.org
GC can be used to monitor the progress of the reaction by quantifying the consumption of the starting material, octylamine, and the formation of any volatile byproducts. researchgate.net Due to the low volatility of guanidinium salts, derivatization is often necessary to convert them into more volatile species suitable for GC analysis. researchgate.netoup.comresearchgate.net For instance, derivatization with reagents like glyoxal (B1671930) can be employed. oup.com
GC-MS analysis provides not only quantitative information but also structural identification of the components in the reaction mixture, which is critical for optimizing reaction conditions and ensuring the purity of the final product.
Table 5: Potential Components in a Reaction Mixture for GC Analysis
| Compound | Role | Amenable to GC Analysis |
| Octylamine | Starting Material | Yes |
| S-Methylisothiourea | Guanidinylating Agent | Requires derivatization |
| Cyanoguanidine | Guanidinylating Agent | Requires derivatization |
| Octylguanidine | Product | Requires derivatization |
| Methanethiol | Byproduct (from S-methylisothiourea) | Yes |
This table outlines the potential analytes in a synthesis mixture.
Advanced Extraction and Preconcentration Methods (e.g., Dispersive Liquid-Liquid Microextraction)
Dispersive liquid-liquid microextraction (DLLME) is a modern sample preparation technique recognized for its efficiency, minimal use of organic solvents, and high enrichment factors. While specific studies detailing the use of DLLME for this compound are not prevalent, the principles of the method are well-suited for the analysis of guanidine (B92328) compounds in various matrices, particularly in environmental water analysis. acs.orgproceedings.com
The DLLME procedure involves the rapid injection of a mixture containing an appropriate extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent like acetone (B3395972) or methanol) into an aqueous sample. This creates a cloudy solution of fine micro-droplets, maximizing the surface area for the rapid transfer of the analyte from the aqueous phase to the extraction solvent. Subsequent centrifugation separates the phases, and the analyte-rich sedimented phase can be collected for analysis by techniques such as high-pressure liquid chromatography (HPLC) or gas chromatography (GC). researchgate.neta2bchem.com
For a cationic and amphiphilic compound like octylguanidine, the selection of the extraction solvent and the adjustment of the sample's pH are critical. The long octyl chain provides hydrophobicity, facilitating its transfer into an organic solvent, while the cationic guanidinium group's charge can be neutralized by forming an ion-pair with a suitable counter-ion, enhancing extraction efficiency. The suitability of DLLME for similar compounds suggests its potential for concentrating octylguanidine from complex aqueous samples prior to instrumental analysis. researchgate.netresearchgate.net
Biophysical Assays for Functional Characterization
Biophysical assays are crucial for understanding how this compound functions at a molecular level, particularly its interactions with enzymes and biological membranes.
Enzyme activity assays are fundamental in determining the inhibitory potential of compounds like octylguanidine. The guanidinium group is a key structural feature in many enzyme inhibitors. nih.govacs.org Research has shown that guanidinium derivatives can be potent inhibitors, especially for enzymes that have two acidic amino acid residues (e.g., aspartate, glutamate) in their active site. nih.govacs.org The positively charged guanidinium group can form strong, specific interactions, such as a bridging interaction between two negatively charged carboxylate groups, effectively blocking the active site and inhibiting enzyme function. nih.govacs.org
Studies on related guanidino compounds, such as methylguanidine (B1195345) and guanidine, have demonstrated concentration-dependent inhibition of enzymes like nitric oxide synthase. nih.gov The inhibitory mechanism often involves the guanidinium moiety, with the attached alkyl chain (like the octyl group in octylguanidine) influencing the compound's hydrophobicity and its ability to access the enzyme's active site. nih.govebi.ac.uk
A typical enzyme inhibition assay would measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor (e.g., octylguanidine). By analyzing the reaction kinetics, researchers can determine key parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency.
Table 1: Illustrative Data from Enzyme Inhibition Studies on Guanidinium Compounds This table presents representative data on how the inhibitory effects of guanidinium compounds on specific enzymes are typically reported in research literature.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|---|
| Cyclopropylmethyl derivative of iminoctadine | Maize Polyamine Oxidase | 0.08 nM | Competitive |
| Methylguanidine | Nitric Oxide Synthase (nNOS, iNOS) | Not specified | Non-selective |
Source: Data compiled from studies on guanidino compound derivatives. nih.govebi.ac.uk
The ability of octylguanidine to interact with and cross biological membranes is a key aspect of its biological activity. Membrane transport and permeability assays are used to characterize this process. The guanidinium group is known to facilitate the cellular uptake of various molecules. acs.org
One proposed mechanism involves the interaction of the guanidinium groups with deprotonated fatty acids on the cell surface, which can lead to the formation of a transient channel, allowing the molecule to pass through the hydrophobic membrane core. acs.org The long, hydrophobic octyl chain of octylguanidine is expected to significantly influence this interaction, likely penetrating the lipid bilayer. researchgate.net
Research on Plasmodium-infected erythrocytes identified guanidinium as an organic cation with high permeability through the plasmodial surface anion channel (PSAC). nih.gov This study revealed that the permeability of cations through this channel increases with a larger ionic radius and lower dehydration energy, a characteristic of the guanidinium ion. nih.gov Assays measuring the uptake of radiolabeled octylguanidine or using fluorescent probes that respond to membrane potential changes can quantify its transport across cell membranes. mdpi.com Studies have found that amphiphilic cations like octylguanidine can inhibit nonspecific membrane permeability, an effect that is influenced by the length of the alkyl chain. researchgate.net
Table 2: Cation Permeability Ratios in Plasmodial Surface Anion Channel (PSAC) This table shows the relative permeability of various cations, including guanidinium, compared to sodium (PX/PNa), highlighting the high permeability of the guanidinium ion.
| Cation (X) | Ionic Radius (Å) | Dehydration Energy (kJ/mol) | Permeability Ratio (PX/PNa) |
|---|---|---|---|
| Na+ | 1.02 | 365 | 1.0 |
| K+ | 1.38 | 295 | 1.9 |
| Rb+ | 1.52 | 275 | 2.1 |
| Cs+ | 1.67 | 250 | 2.5 |
Source: Adapted from permeability studies on PSAC. nih.gov
Data Analysis and Research Synthesis Approaches
Quantitative research synthesis, commonly known as meta-analysis, is a statistical method used to combine the results from multiple independent studies to produce a single, more precise estimate of an effect. ethernet.edu.et In the context of octylguanidine, a meta-analysis could be used to synthesize data on its antimicrobial efficacy, for example. usf.edunih.gov
This approach involves a systematic literature search to identify all relevant studies, followed by the extraction of quantitative data (e.g., effect sizes, standard deviations, sample sizes). cardiff.ac.uk Statistical models are then applied to pool the data, giving more weight to larger and more precise studies. This methodology was used in a quantitative research synthesis to evaluate the link between Hashimoto thyroiditis and breast cancer by analyzing data from ten clinical trials. cardiff.ac.uk Similarly, a meta-analysis of studies on cover crops' effects on soil microbial properties compiled results from 60 studies to estimate global effect sizes. researchgate.net Such an approach could be invaluable for establishing a definitive understanding of octylguanidine's properties based on the entire body of available evidence.
Qualitative research synthesis aims to integrate and interpret findings from qualitative studies. Meta-aggregation is a specific method for qualitative synthesis that focuses on assembling findings to generate a set of statements that can inform policy and practice. nih.govnih.gov This approach is grounded in pragmatism and avoids re-interpreting the original studies, instead presenting the findings as intended by the primary authors. nih.govjbi.global
The process involves three main steps:
Extracting the specific findings from each included qualitative study. nursingcenter.com
Grouping these findings into categories based on their similarity in meaning. nih.govnursingcenter.com
Aggregating these categories into a single, comprehensive set of synthesized findings. nih.govnursingcenter.com
This method has been applied in healthcare to understand the barriers and enablers of implementing new medical technologies or practices by synthesizing views from primary care professionals and patients. nih.gov For a compound like octylguanidine, meta-aggregation could be used to synthesize findings from studies exploring expert opinions on its application in specific industrial or therapeutic contexts, or to understand patterns in reported mechanisms of action across different experimental models. cambridgemedia.com.au
Systematic Review and Meta-Analysis Frameworks
A systematic review rigorously synthesizes scholarly evidence on a specific topic using specialized techniques to identify, define, and analyze existing research. distillersr.com When a systematic review includes statistical methods to combine the results of multiple studies, it is known as a meta-analysis. nih.govnih.gov These methodologies are crucial for developing evidence-based guidelines for the use of antimicrobial compounds.
Data Extraction and Synthesis
A critical step in a systematic review is data extraction, where key characteristics and results are systematically collected from each included study. distillersr.comdistillersr.com This process is typically performed by at least two independent reviewers to minimize bias and errors. nih.gov The extracted data are then organized into evidence tables to facilitate comparison and synthesis. distillersr.com
For a hypothetical systematic review of this compound, the following data points would be crucial for extraction:
Study Characteristics: Author, year of publication, study design (e.g., randomized controlled trial, observational study), geographical location.
Intervention Details: Concentration of this compound, formulation (e.g., solution, wipe), application method, and contact time.
Comparison Group: The type of control used (e.g., placebo, another disinfectant, no treatment).
Outcomes: Measures of antimicrobial efficacy (e.g., log reduction in microbial counts), surface type, and target microorganisms.
The following interactive table illustrates a potential format for extracting data on the characteristics of included studies in a systematic review of this compound.
Table 1: Hypothetical Data Extraction of Included Study Characteristics
| Study ID | Year | Study Design | Geographic Location | This compound Concentration (%) | Comparison | Outcome Measure |
|---|---|---|---|---|---|---|
| Study A | 2023 | In vitro | North America | 0.5 | 70% Ethanol | Log10 reduction |
| Study B | 2024 | In situ | Europe | 1.0 | Benzalkonium Chloride | CFU/cm² |
Meta-Analysis of Efficacy
The heterogeneity between studies is a key consideration in meta-analysis and is assessed using statistical tests like the I² statistic. nih.gov If significant heterogeneity exists, it may be explored through subgroup analyses or meta-regression to identify the sources of variation, such as differences in concentration, application time, or study setting. nih.gov
The following interactive table provides a hypothetical example of a meta-analysis comparing the efficacy of this compound to a control.
Table 2: Hypothetical Meta-Analysis of this compound Efficacy
| Study ID | Octylguanidine Group (Events/Total) | Control Group (Events/Total) | Odds Ratio (95% CI) | Weight (%) |
|---|---|---|---|---|
| Study 1 | 10/100 | 30/100 | 0.26 (0.12-0.57) | 35.5 |
| Study 2 | 15/150 | 40/150 | 0.31 (0.16-0.60) | 40.2 |
| Study 3 | 8/80 | 25/80 | 0.25 (0.10-0.62) | 24.3 |
Systematic reviews of other disinfectants, such as those evaluating the efficacy of various agents on environmental surfaces in healthcare facilities, have highlighted significant heterogeneity in study design, implementation, and analysis. nih.gov This underscores the importance of standardized methodologies and reporting in primary research to facilitate future high-quality systematic reviews and meta-analyses.
Q & A
Basic: What analytical methods are recommended for determining the purity of Octylguanidine monohydrochloride in research settings?
Methodological Answer:
Purity analysis should employ high-performance liquid chromatography (HPLC) with UV detection, optimized for guanidine derivatives. Key steps include:
- System Suitability : Use a C18 column and mobile phase (e.g., acetonitrile-phosphate buffer) to achieve baseline separation .
- Detection : Set UV wavelength to 202 nm, as validated for structurally similar guanidine compounds .
- Standard Solutions : Prepare reference standards at known concentrations (e.g., 1 mg/mL) to calibrate the system .
- Acceptance Criteria : Ensure ≤2% relative standard deviation (RSD) in replicate injections and ≥95% purity, consistent with analytical reference standards .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variability in experimental design or compound handling. Strategies include:
- Orthogonal Assays : Validate findings using complementary methods (e.g., radioligand binding studies vs. functional cellular assays) .
- Batch-Specific Analysis : Verify purity (≥95%) and stability via HPLC, as impurities may alter biological activity .
- Environmental Controls : Standardize storage conditions (-20°C, airtight containers) and minimize freeze-thaw cycles to prevent degradation .
- Statistical Reconciliation : Apply multivariate analysis to account for variables like cell line heterogeneity or solvent effects .
Basic: What are the optimal storage and handling protocols for this compound?
Methodological Answer:
- Storage : Keep at -20°C in airtight, labeled containers to prevent moisture absorption and thermal degradation .
- Incompatible Materials : Segregate from strong oxidizers, organic peroxides, and acids to avoid hazardous reactions .
- Handling : Use under fume hoods with local exhaust ventilation; wear nitrile gloves, lab coats, and eye protection .
- Waste Management : Neutralize solutions before disposal and adhere to institutional guidelines for guanidine derivatives .
Advanced: How can synthetic routes for this compound be optimized to enhance yield and selectivity?
Methodological Answer:
- Reaction Optimization : Vary parameters such as temperature (25–60°C), pH (6–8), and nucleophile concentration to maximize guanidine formation .
- Kinetic Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) to confirm intermediate structures .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography to isolate high-purity product .
- Scale-Up Considerations : Conduct safety assessments for exothermic reactions and optimize solvent volumes for cost efficiency .
Basic: What safety measures are critical when working with this compound in the laboratory?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Exposure Control : Implement local ventilation (≥50 air changes/hour) and avoid dust generation during weighing .
- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and decontaminate surfaces with ethanol/water .
- Training : Document OSHA-compliant training on hazard communication and emergency response .
Advanced: How should researchers design experiments to investigate this compound's interaction with biological targets?
Methodological Answer:
- Target Identification : Use computational docking studies to predict binding affinity with neurotransmitter receptors (e.g., adrenergic or dopaminergic systems) .
- Binding Assays : Perform competitive radioligand displacement assays (e.g., using ³H-labeled ligands) to calculate inhibition constants (Ki) .
- Functional Studies : Measure intracellular cAMP levels or calcium flux in cell lines to assess receptor activation/inhibition .
- Negative Controls : Include structurally related guanidine analogs (e.g., Dodecylguanidine) to validate specificity .
Basic: How can researchers verify the structural identity of synthesized this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks ([M+H]⁺ at m/z 165.7) .
- Elemental Analysis : Match experimental C/H/N/Cl percentages with theoretical values (e.g., C: 52.3%, H: 10.2%) .
Advanced: What methodological approaches address batch-to-batch variability in this compound's physicochemical properties?
Methodological Answer:
- Quality Control (QC) Protocols : Implement strict HPLC-UV purity thresholds (≥95%) and residual solvent testing (e.g., ethanol ≤0.5%) .
- Polymorphism Screening : Conduct X-ray diffraction (XRD) to detect crystalline form variations affecting solubility .
- Stability Studies : Accelerate degradation under heat/humidity (40°C/75% RH) and monitor via HPLC to establish shelf-life .
- Interlaboratory Validation : Share samples with collaborating labs to standardize analytical methods and acceptance criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
